![molecular formula C11H13BrN2O3 B296656 1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide](/img/structure/B296656.png)
1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit promising results in the treatment of various diseases, including cancer and autoimmune disorders. In
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can disrupt the expression of genes that are involved in the development and progression of cancer and autoimmune disorders, leading to the inhibition of cell growth and the suppression of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell growth, and reduce the expression of genes that are involved in the development and progression of cancer. In T cells, this compound can suppress the activity of these cells, leading to a reduction in the production of pro-inflammatory cytokines and the suppression of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for BET proteins, which allows for the specific targeting of these proteins without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide. One potential direction is the investigation of its efficacy in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Another potential direction is the development of more potent and selective BET inhibitors based on the structure of this compound. Additionally, the exploration of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide involves the reaction of 5-bromo-2-furoic acid with piperidine-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-furoyl)-4-piperidinecarboxamide has been shown to have potential as a therapeutic agent for the treatment of cancer, autoimmune disorders, and other diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast cancer, lung cancer, and leukemia. In autoimmune disorder research, this compound has been shown to suppress the activity of T cells, which play a crucial role in the development of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C11H13BrN2O3 |
---|---|
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
1-(5-bromofuran-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-2-1-8(17-9)11(16)14-5-3-7(4-6-14)10(13)15/h1-2,7H,3-6H2,(H2,13,15) |
InChI-Schlüssel |
CIRVSYLFSQNSGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.